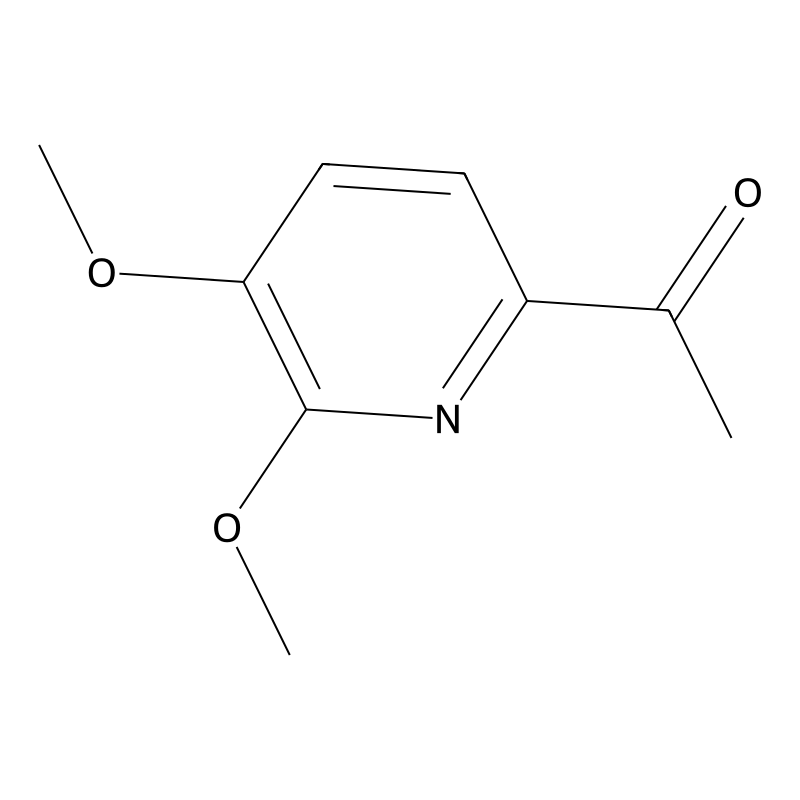

1-(5,6-Dimethoxypyridin-2-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field: Medicinal Chemistry

Application Summary

This compound has been used in the development of a selective orexin 2 receptor antagonist (2-SORA) named "5’‘-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2’:5’,3’‘-terpyridine-3’-carboxamide (MK-1064)" . Orexin receptors play a crucial role in regulating sleep-wake cycles, and antagonists of these receptors have been shown to be effective in treating insomnia .

Methods of Application

Results and Outcomes

1-(5,6-Dimethoxypyridin-2-yl)ethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two methoxy groups at the 5 and 6 positions, and an ethanone group. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol . The compound is recognized for its potential applications in medicinal chemistry, particularly due to the biological activities associated with pyridine derivatives.

- Nucleophilic addition: The carbonyl group in the ethanone can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation reactions: It may react with amines or other nucleophiles to form imines or enamines.

- Oxidation and reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids under specific conditions.

1-(5,6-Dimethoxypyridin-2-yl)ethanone exhibits various biological activities attributed to its structural features. Research indicates that compounds containing pyridine rings often show:

- Anticancer properties: Similar pyridine derivatives have been evaluated for their ability to inhibit tumor cell growth and induce apoptosis .

- Antimicrobial effects: Some studies suggest that related compounds possess antibacterial and antifungal activities.

- Enzyme inhibition: Pyridine derivatives are often investigated for their potential to inhibit enzymes involved in metabolic pathways.

Synthesis of 1-(5,6-Dimethoxypyridin-2-yl)ethanone can be achieved through several methods:

- Direct alkylation: Starting from 5,6-dimethoxypyridin-2-ol, the compound can be synthesized by reacting it with acetyl chloride in the presence of a base.

- Oxidative methods: The oxidation of appropriate precursors using oxidizing agents like Dess-Martin periodinane (DMP) can yield the desired ketone .

- Multi-step synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies and functional group transformations.

The applications of 1-(5,6-Dimethoxypyridin-2-yl)ethanone span across various fields:

- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting cancer or microbial infections.

- Chemical research: It can be utilized as a building block in organic synthesis for creating more complex molecules.

- Agriculture: Compounds with similar structures are often investigated for their use as agrochemicals.

Interaction studies involving 1-(5,6-Dimethoxypyridin-2-yl)ethanone focus on its binding affinity to various biological targets. These studies typically assess:

- Enzyme interactions: Evaluating how this compound affects enzyme activity relevant to metabolic disorders or cancer pathways.

- Receptor binding: Investigating its potential as a ligand for specific receptors involved in neurotransmission or other physiological processes.

Several compounds share structural similarities with 1-(5,6-Dimethoxypyridin-2-yl)ethanone. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Methoxypyridin-2-yl)ethanone | Pyridine with one methoxy group | Potentially lower lipophilicity |

| 1-(3-Methoxypyridin-2-yl)ethanone | Pyridine with one methoxy group | Different biological activity profile |

| 4-(5,6-Dimethoxypyridin-2-yl)phenol | Pyridine attached to a phenolic group | Enhanced antioxidant properties |

| 5-Bromo-6-methoxypyridin-2(3H)-one | Bromo substitution at position 5 | Increased reactivity in nucleophilic substitutions |

The uniqueness of 1-(5,6-Dimethoxypyridin-2-yl)ethanone lies in the specific positioning of the methoxy groups and the ethanone moiety, which may contribute to distinct biological activities compared to its analogs.